molecular formula C9H9BrF2O B8027062 1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene

Cat. No.: B8027062
M. Wt: 251.07 g/mol
InChI Key: LYTRUZGPMAKUPV-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H9BrF2O It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and propan-2-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 2,4-difluoro-3-(propan-2-yloxy)benzene. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to achieve selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,4-difluorobenzene: Similar in structure but lacks the propan-2-yloxy group.

    2-Bromo-1,3-difluorobenzene: Differently substituted isomer with bromine and fluorine atoms at different positions.

    1-Bromo-3,5-difluoro-2-(propan-2-yloxy)benzene: Another isomer with different substitution pattern.

Uniqueness

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene is unique due to the presence of both bromine and fluorine atoms, as well as the propan-2-yloxy group. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

IUPAC Name

1-bromo-2,4-difluoro-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5(2)13-9-7(11)4-3-6(10)8(9)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTRUZGPMAKUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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